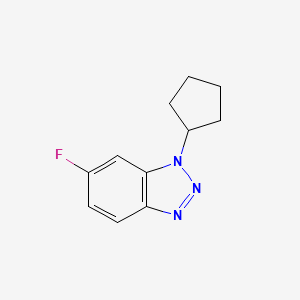

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

1-cyclopentyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYLLWQKDZVUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743012 | |

| Record name | 1-Cyclopentyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-33-2 | |

| Record name | 1H-Benzotriazole, 1-cyclopentyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzotriazoles

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzotriazole core is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the N-1 cyclopentyl substituent modulates lipophilicity and target engagement. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this promising molecule, emphasizing the chemical principles and experimental considerations necessary for successful and reproducible execution.

A Two-Stage Synthetic Approach

The most logical and efficient pathway to 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole involves a two-stage process. The first stage is the construction of the core 6-fluoro-1,2,3-benzotriazole ring system. The second stage is the regioselective N-alkylation of this intermediate with a cyclopentyl group.

An In-Depth Technical Guide to 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzotriazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its role as a privileged structure in drug design.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4] This guide focuses on a specific, functionalized derivative: 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole . As a Senior Application Scientist, this document is crafted to provide an in-depth understanding of this molecule, from its fundamental chemical identity to its synthesis and potential applications in drug discovery, empowering researchers to leverage its unique characteristics in their work.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. The compound at the core of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole

This name is derived from the parent heterocycle, benzotriazole, which is a fused bicyclic system comprising a benzene ring and a 1,2,3-triazole ring.[5] The nomenclature specifies the following structural features:

-

1-Cyclopentyl: A cyclopentyl group is attached to the nitrogen atom at position 1 of the benzotriazole ring system.

-

6-fluoro: A fluorine atom is substituted on the benzene ring at position 6.

-

1H-1,2,3-benzotriazole: This denotes the parent benzotriazole structure and specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1.

The numbering of the benzotriazole ring system commences at one of the heteroatoms in the triazole ring and proceeds around the fused system.

Structural Representation:

Caption: 2D structure of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its application in drug development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| CAS Number | 1375069-33-2 | [6] |

| Molecular Formula | C₁₁H₁₂FN₃ | [6] |

| Molecular Weight | 205.23 g/mol | [6] |

Synthesis Strategies

The synthesis of substituted benzotriazoles can be approached through several established methodologies. For 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole, a plausible synthetic route would involve two key transformations: the formation of the benzotriazole core and the subsequent N-alkylation.

Formation of the 6-Fluoro-1H-1,2,3-benzotriazole Intermediate

A common and effective method for the synthesis of benzotriazoles is the diazotization of an ortho-phenylenediamine derivative.[7]

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of the benzotriazole core.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine in an appropriate acidic medium (e.g., acetic acid or dilute hydrochloric acid).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C. The in situ formation of nitrous acid leads to the diazotization of one of the amino groups.

-

Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the 6-fluoro-1H-1,2,3-benzotriazole.

-

Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent.

N-Alkylation with a Cyclopentyl Group

The introduction of the cyclopentyl group at the N-1 position can be achieved through N-alkylation of the pre-formed 6-fluoro-1H-1,2,3-benzotriazole. Solvent-free methods have been shown to be efficient for the regioselective N-alkylation of benzotriazoles.[3]

Conceptual Workflow:

Sources

- 1. benzotriazole, 95-14-7 [thegoodscentscompany.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. PubChemLite - 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid (C12H13N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 6. 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrate;hydrochloride | C38H51ClFN3O9 | CID 24847796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Whitepaper: Elucidating the Solid-State Architecture of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole: A Guide to Crystal Structure Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine and cyclic alkyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular conformation, metabolic stability, and target engagement. 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a molecule of significant interest, embodying this design philosophy. Understanding its precise three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of robust intellectual property. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SCXRD). We move beyond a simple recitation of methods to explain the underlying causality of experimental choices, ensuring a self-validating and reproducible workflow from initial synthesis to final structural refinement.

Introduction: The Strategic Importance of Structural Elucidation

Benzotriazole derivatives are a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, a common strategy in drug discovery, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] The N-1 substituted cyclopentyl group further modulates these properties and introduces a specific conformational profile.

The definitive arrangement of atoms and intermolecular interactions within the crystal lattice—the crystal structure—governs critical solid-state properties like solubility, dissolution rate, and stability. For drug development professionals, this information is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this unambiguous, high-resolution structural data, revealing precise bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.[4][5] This guide details the complete analytical pathway to determine these features for 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole.

Part 1: Synthesis and Single Crystal Cultivation

A robust structural analysis begins with the synthesis of high-purity material and the subsequent, often challenging, cultivation of diffraction-quality single crystals.

Synthetic Pathway: A Two-Step Protocol

The synthesis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole can be efficiently achieved through a two-step process. The initial step involves the formation of the core benzotriazole ring system via diazotization, followed by a regioselective N-alkylation.[2][6]

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 6-Fluoro-1H-benzotriazole.

-

Dissolve 4-fluoro-1,2-phenylenediamine in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The causality here is critical: slow, cold addition prevents decomposition of the unstable diazonium salt intermediate, maximizing yield.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete cyclization.

-

Precipitate the product by pouring the reaction mixture into a large volume of cold water.

-

Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.

-

-

Step 2: Synthesis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole.

-

To a solution of 6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The base deprotonates the benzotriazole, forming the nucleophilic anion, while the catalyst facilitates its interaction with the alkyl halide.[6]

-

Add cyclopentyl bromide to the mixture and heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N-1 isomer with high purity (>98%), which is essential for successful crystallization.

-

The Art of Crystallization: From Pure Powder to Single Crystal

Obtaining a single crystal suitable for SCXRD is often the most significant bottleneck.[8] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.[9] Slow evaporation is a robust and widely applicable technique.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: The choice of solvent is paramount. A good solvent will fully dissolve the compound when heated or in larger volumes but will have limited solvating power at room temperature. Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and binary mixtures thereof).

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the purified product in the minimum volume of a chosen "good" solvent in a clean, small vial. A concentration typical for an NMR sample is a good starting point.[10]

-

Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times. The size and number of holes control the evaporation rate—the slower, the better. A slow rate provides molecules with sufficient time to arrange themselves into a well-ordered crystal lattice.

-

Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals are observed, carefully remove a suitable crystal using a cryo-loop or a fine needle and immediately proceed to mounting for X-ray analysis.

Part 2: The Core Workflow of Single-Crystal X-ray Diffraction

SCXRD is a non-destructive technique that provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and unit cell dimensions.[4][11] The process is a systematic workflow from data collection to a refined structural model.

Caption: The sequential workflow for crystal structure determination using SCXRD.

Methodology: SCXRD Analysis

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K). This low temperature minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated through a series of angles, and the diffraction pattern—the positions and intensities of thousands of scattered X-ray reflections—is recorded on a detector.[12]

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors like Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Part 3: Structural Analysis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

While a published structure for this specific molecule is not available, we can predict its key structural features with high confidence based on the extensive crystallographic data of related benzotriazole derivatives.[13][14][15]

Crystallographic Parameters and Molecular Geometry

The table below summarizes expected crystallographic data and key geometric parameters. These values are derived from analyses of similar N-1 substituted benzotriazoles found in the crystallographic literature.

| Parameter | Expected Value / Observation | Significance & Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules, allowing for efficient packing. |

| Benzotriazole Ring | Essentially planar | The fused aromatic system enforces planarity. Maximum deviation for heavy atoms is typically < 0.02 Å.[15] |

| N1–N2 Bond Length | ~1.36 Å | Significantly longer than the N2=N3 double bond, characteristic of N-1 substituted benzotriazoles.[13] |

| N2–N3 Bond Length | ~1.30 Å | Exhibits more double-bond character compared to the N1-N2 bond.[13] |

| C–F Bond Length | ~1.35 Å | Typical length for an aryl C-F bond. |

| Cyclopentyl Ring | Envelope or Twist conformation | The five-membered ring is non-planar and will adopt a low-energy conformation to minimize steric strain. |

| Dihedral Angle | Variable | The angle between the benzotriazole ring and the mean plane of the cyclopentyl group will be optimized to minimize steric hindrance. |

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing will be dominated by weaker interactions. The fluorine atom, despite its high electronegativity, is a poor hydrogen bond acceptor. Therefore, C–H···N and C–H···F interactions, along with potential π-π stacking, are expected to be the primary forces governing the supramolecular assembly.[15][16]

Caption: Potential non-covalent interactions in the crystal lattice.

The interplay of these weak forces dictates the final packing motif. Analysis of the shortest intermolecular contacts and the overall topology of the crystal lattice provides invaluable insight into the solid-state stability and properties of the material.

Part 4: Complementary Analytical Validation

While SCXRD provides the definitive structure, other techniques are essential for confirming the identity and purity of the bulk sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the molecular structure in solution. The chemical shifts and coupling constants provide unambiguous evidence for the connectivity of atoms and the regiochemistry of the substitution.[13][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as its melting point, thermal stability, and decomposition profile.[18][19] This is crucial for assessing the material's suitability for pharmaceutical processing.

Conclusion

The comprehensive crystal structure analysis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a multi-faceted process that integrates rational synthesis, meticulous crystallization, and high-resolution structural elucidation. The detailed protocol and analytical framework presented in this guide provide a robust pathway for obtaining and interpreting the solid-state architecture of this and related compounds. The resulting structural model, with its precise bond lengths, angles, and detailed map of intermolecular interactions, is an indispensable tool for drug development professionals, enabling a deeper understanding of structure-property relationships and facilitating the design of next-generation therapeutic agents.

References

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Benzotriazole Synthesis and Applications.

-

Al-Majiden, F. S., et al. (2017). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules.

-

Beijing Thinkbond Technology Co., Ltd. (n.d.). 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole.

-

The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene.

-

Al-Otaibi, J. S., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega.

-

ChemicalBook. (n.d.). 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole.

-

Di Micco, S., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

-

Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review.

-

Katritzky, A. R., et al. (2008). 1,2,3-Triazoles. PMC - PubMed Central.

-

Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. ResearchGate.

-

Perry, B. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

-

Carleton College. (2007). Single-crystal X-ray Diffraction.

-

PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?

-

ResearchGate. (2018). Thermal Study of Two Benzotriazole Derivatives.

-

ResearchGate. (2016). Synthetic Characterization & Antimicrobial Screening of Some Novel 6-Fluorobenzothiazole Substituted[6][7][20] Triazole Analogues.

-

Arshad, M., et al. (2011). 1-Benzyl-1H-benzotriazole. PMC - NIH.

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules.

-

ResearchGate. (n.d.). X-Ray crystal structures of compounds 4c, 4d and 5.

-

Al-Otaibi, J. S., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. PMC - NIH.

-

ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.

-

ResearchGate. (2015). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2.

-

ICMAB. (n.d.). Crystallization of small molecules.

-

Kadirova, S. A., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry.

-

Wikipedia. (n.d.). Benzotriazole.

-

ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

-

FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD).

-

University of Geneva. (n.d.). Guide for crystallization.

-

YouTube. (2022). Live from the Lab: What is Single Crystal X-Ray Diffraction?

-

University of Pennsylvania. (n.d.). XRD Basics.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. unifr.ch [unifr.ch]

- 11. youtube.com [youtube.com]

- 12. geo.umass.edu [geo.umass.edu]

- 13. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1-Benzyl-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole - CAS:1375069-33-2 - 北京欣恒研科技有限公司 [konoscience.com]

Methodological & Application

Application Notes and Protocols: N-Alkylation of 6-Fluorobenzotriazole with Cyclopentyl Bromide

Introduction: The Significance of N-Alkylated Benzotriazoles in Modern Drug Discovery

N-alkylated benzotriazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of therapeutic agents.[1] Their value stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The strategic introduction of alkyl groups onto the benzotriazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This targeted modification is a cornerstone of modern drug design and development. The 6-fluoro substituent on the benzotriazole ring can further enhance biological activity and metabolic stability, making 6-fluorobenzotriazole a particularly interesting starting material for the synthesis of novel drug candidates.

This application note provides a comprehensive guide to the N-alkylation of 6-fluorobenzotriazole with cyclopentyl bromide, a reaction that yields valuable intermediates for pharmaceutical research. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-proven experimental protocol, and offer insights into the characterization of the resulting products.

Mechanistic Insights: The Nuances of N1 versus N2 Alkylation

The N-alkylation of benzotriazole is not always a straightforward process due to the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products. The regioselectivity of this reaction is influenced by several factors, including the nature of the solvent, the base employed, and the steric and electronic properties of both the benzotriazole derivative and the alkylating agent.[1]

In the case of 6-fluorobenzotriazole, the electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Deprotonation of 6-fluorobenzotriazole with a base generates the benzotriazolide anion. This anion exists as a resonance hybrid, with the negative charge delocalized over the triazole ring. Alkylation can then occur at either the N1 or N2 position. Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product can sometimes be kinetically favored. The presence of the electron-withdrawing fluorine group at the 6-position can enhance the acidity of the N-H proton and may favor the formation of the N1 isomer.[2]

Figure 1: General reaction pathway for the N-alkylation of 6-fluorobenzotriazole.

Experimental Protocol: A Robust Method for the Synthesis of N-Cyclopentyl-6-fluorobenzotriazole

This protocol is based on established methods for the N-alkylation of benzotriazoles and is optimized for the reaction of 6-fluorobenzotriazole with cyclopentyl bromide.[1][2] It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Fluorobenzotriazole | ≥98% | Sigma-Aldrich |

| Cyclopentyl bromide | ≥98% | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Saturated aqueous NaCl solution | In-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | EMD Millipore |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Nitrogen or argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer (¹H and ¹³C)

-

Infrared (IR) spectrometer

Step-by-Step Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluorobenzotriazole (1.0 g, 7.29 mmol).

-

Add anhydrous potassium carbonate (2.02 g, 14.58 mmol, 2.0 equiv).

-

Under a nitrogen or argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

-

Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Add cyclopentyl bromide (1.30 g, 1.15 mL, 8.75 mmol, 1.2 equiv) dropwise to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 20% ethyl acetate in hexanes). Spot the starting material (6-fluorobenzotriazole) and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of new, less polar spots will indicate the progress of the reaction. The reaction is typically complete within 4-6 hours.

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective in separating the N1 and N2 isomers. The N1 isomer is generally less polar and will elute first.

Expected Results

This protocol should yield a mixture of 1-cyclopentyl-6-fluoro-1H-benzotriazole and 2-cyclopentyl-6-fluoro-2H-benzotriazole. The ratio of the two isomers can vary, but based on the electronic effect of the fluorine substituent, a preference for the N1 isomer is anticipated.[2] The total yield of the alkylated products is expected to be in the range of 70-90%.

Data Presentation and Characterization

Table of Key Reaction Parameters

| Parameter | Value |

| Reactants | 6-Fluorobenzotriazole, Cyclopentyl bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Expected Products | 1- and 2-Cyclopentyl-6-fluorobenzotriazole |

| Expected Yield | 70-90% (combined isomers) |

| Purification Method | Flash Column Chromatography |

Characterization of N1 and N2 Isomers

The unambiguous identification of the N1 and N2 isomers is crucial. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are diagnostic. In the N1 isomer, the proton at the 7-position is typically deshielded and appears at a higher chemical shift compared to the corresponding proton in the N2 isomer. The symmetry of the N2 isomer often results in a simpler aromatic region in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzotriazole ring, particularly C4 and C7a, can also be used to differentiate between the N1 and N2 isomers.

Infrared (IR) Spectroscopy: The IR spectra of both isomers will show characteristic C-F and C-N stretching vibrations. The absence of a broad N-H stretch (around 3100-3300 cm⁻¹) confirms the completion of the alkylation.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the N-alkylation of 6-fluorobenzotriazole.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Inactive reagents (e.g., wet DMF or K₂CO₃). | Use freshly opened or properly stored anhydrous reagents. Dry K₂CO₃ in an oven before use if necessary. |

| Insufficient reaction temperature or time. | Ensure the reaction temperature is maintained at 80 °C. Extend the reaction time and monitor by TLC. | |

| Incomplete reaction | Insufficient amount of base or alkylating agent. | Use the recommended stoichiometry. A slight excess of the alkylating agent can be beneficial. |

| Poor separation of isomers | Inappropriate chromatography solvent system. | Optimize the eluent system for flash chromatography. A shallow gradient can improve separation. |

| Product decomposition | Overheating during workup or purification. | Avoid excessive heating during solvent removal. Use a water bath for the rotary evaporator. |

Conclusion

The N-alkylation of 6-fluorobenzotriazole with cyclopentyl bromide is a valuable transformation for the synthesis of key intermediates in drug discovery. This application note provides a robust and reliable protocol, grounded in established chemical principles. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize and characterize the desired N-alkylated products. The ability to control and predict the outcome of such reactions is paramount in the efficient development of new and effective therapeutic agents.

References

-

Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

-

Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

-

Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. [Link]

-

Larina, L. I., & Milata, V. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142–148. [Link]

-

Katritzky, A. R., Kuzmierkiewicz, W., & Greenhill, J. V. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373. [Link]

-

Khalafi-Nezhad, A., Zare, A., Parhami, A., Soltani Rad, M. N., & Nejabat, G. R. (2007). Highly regioselective N-alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society, 4(3), 271-278. [Link]

- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Review on synthetic study of benzotriazole. (2019). GSC Biological and Pharmaceutical Sciences, 8(3), 094-101. [Link]

Sources

High-performance liquid chromatography (HPLC) method for 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Benzotriazole Derivatives

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound of interest within pharmaceutical research and development, likely as a key intermediate in the synthesis of novel therapeutic agents. Benzotriazole derivatives are known for a wide range of biological activities and are significant scaffolds in medicinal chemistry.[1] The purity and precise quantification of such intermediates are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the specificity and sensitivity required for rigorous quality control.

This document provides a comprehensive guide to a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole. It is intended for researchers, analytical scientists, and quality control professionals. The guide details a starting protocol, outlines a systematic approach to method optimization, and provides a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Part 1: Foundational Principles and Method Rationale

The structural features of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole—a fused aromatic benzotriazole core, a non-polar cyclopentyl group, and an electronegative fluoro substituent—dictate its chromatographic behavior. The parent compound, 1,2,3-benzotriazole, has a reported logP of 1.44, indicating moderate hydrophobicity.[3][4] The addition of the cyclopentyl moiety is expected to significantly increase this hydrophobicity, making the molecule well-suited for retention on a non-polar stationary phase. Consequently, RP-HPLC is the logical choice for analysis.

A C18 (octadecyl) stationary phase is proposed as the primary choice due to its versatility and strong hydrophobic interactions with non-polar moieties like the cyclopentyl group.[5][6] The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the analyte from the column. UV detection is appropriate as the benzotriazole ring system is a strong chromophore.

Part 2: Proposed HPLC Method and Protocols

This section outlines a starting point for the HPLC analysis. It is crucial to recognize that this method may require optimization for specific sample matrices or impurity profiles.

Instrumentation and Materials

-

HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A C18 column with standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for initial development.

-

Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and analytical reagent-grade phosphoric acid and potassium phosphate. High-purity water (Type I).

-

Reference Standard: A well-characterized standard of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole of known purity.

Chromatographic Conditions (Starting Point)

The following conditions provide a robust starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18 (L1), 4.6 x 150 mm, 5 µm | Provides excellent retention for hydrophobic molecules. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH and sharp peak shapes. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |

| Elution Mode | Isocratic or Gradient | Start with a 60:40 (v/v) ratio of Mobile Phase B to A. A gradient may be necessary to resolve impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection Wavelength | 210 nm and 254 nm | Benzotriazoles typically have strong absorbance at lower UV wavelengths. 254 nm is a common reference wavelength. A PDA detector can be used to identify the absorbance maximum. |

Standard and Sample Preparation Protocol

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to bracket the expected sample concentration. A typical working standard concentration for assay determination would be in the range of 50-100 µg/mL.

-

Sample Solution: Prepare the sample by accurately weighing a known amount of the material, dissolving it in a suitable solvent, and diluting it with the mobile phase to a final concentration within the range of the working standards.

Part 3: Method Optimization Workflow

If the initial conditions do not provide adequate separation, a systematic optimization process should be followed.

Caption: A logical workflow for HPLC method optimization.

Part 4: Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[2]

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Validation Experiments and Acceptance Criteria

| Parameter | Experimental Protocol | Acceptance Criteria (Typical) |

| Specificity | Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities. | The peak for 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole should be free from interference from other components at its retention time. |

| Linearity | Analyze at least five concentrations of the reference standard over the desired range (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |

| Range | The range is established by the linearity study. | The range should cover the expected concentrations of the analyte in the samples. |

| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |

| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of injections of dilute solutions (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be precise and accurate. |

| Robustness | Systematically vary key method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%) and assess the impact on the results. | The results should remain within the system suitability criteria. |

Part 5: System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria (Typical) |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| RSD of replicate injections | RSD ≤ 1.0% for area and retention time (n=5) |

These criteria are based on general chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][7]

Conclusion

This application note provides a comprehensive framework for the development, optimization, and validation of a reversed-phase HPLC method for the analysis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole. The proposed starting method is based on sound chromatographic principles and the known properties of related benzotriazole compounds. By following the outlined workflows for optimization and validation, a robust, reliable, and accurate analytical method can be established to support drug development and quality control activities.

References

-

United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene. Retrieved from [Link]

-

BiochemoPharma. (n.d.). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Vojtíšek, M., & Křivánková, L. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 10(5), 1549-1555.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Agova, N., Zhelyazkova, B., & Georgieva, M. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

- Khan, G., & S, S. (2014). Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma. Journal of Pharmaceutical and Allied Health Sciences, 4(2), 65-71.

-

PubChem. (n.d.). 1H-Benzotriazole, 6-nitro-. Retrieved from [Link]

-

Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylbenzotriazole. Retrieved from [Link]

- Shishkina, G. V., & Nesterova, E. A. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

-

Axion Labs. (2022, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

-

PubChem. (n.d.). 6-methyl-1H-1,2,3-benzotriazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole-1-methanol. Retrieved from [Link]

- Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current drug metabolism, 9(9), 855–870.

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

Sources

- 1. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS 102020100 Reagents 95-14-7 | C6H5N3 | BiochemoPharma [biochemopharma.fr]

- 5. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. bcc.bas.bg [bcc.bas.bg]

Troubleshooting & Optimization

Troubleshooting HPLC separation of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers

Welcome to the technical support guide for the chromatographic separation of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges in resolving these closely related compounds. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your HPLC methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers co-eluting or showing poor resolution on a standard C18 column?

A1: The Challenge of Positional Isomerism

The primary difficulty in separating 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers lies in their structural similarity. The main species you are likely trying to separate are the N-1 and N-2 positional isomers, where the cyclopentyl group is attached to different nitrogen atoms of the triazole ring.

-

Similar Physicochemical Properties: These isomers have identical molecular weights and formulas, and their polarity and hydrophobicity are extremely similar.

-

Limitations of C18 Columns: Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobic (non-polar) interactions. Since the N-1 and N-2 isomers have nearly identical hydrophobicity, C18 columns often lack the necessary selectivity (α) to resolve them, resulting in poor resolution or complete co-elution.[1]

To achieve separation, a chromatographic system that can exploit more subtle differences between the isomers is required.

Q2: My C18 method isn't working. How can I systematically improve the separation of these benzotriazole isomers?

A2: A Multi-Parameter Approach to Enhancing Selectivity

Improving the resolution of closely eluting positional isomers requires a systematic approach that focuses on changing the selectivity of your HPLC system.[1][2] This involves a logical progression through column chemistry, mobile phase composition, and temperature.

Below is a troubleshooting workflow to guide your method development process.

Caption: A logical workflow for troubleshooting poor isomer separation.

Step 1: Select a Column with an Alternative Separation Mechanism

Changing the stationary phase is the most powerful way to affect selectivity for difficult separations like isomers.[1] For aromatic positional isomers, moving beyond simple hydrophobicity is key.

-

Recommendation: A Phenyl-Hexyl or Biphenyl stationary phase is highly recommended.[3][4]

-

Mechanism of Action: These columns provide an alternative separation mechanism based on π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the delocalized π-electrons of the benzotriazole ring system in your analytes.[5] Subtle differences in the electron density and spatial arrangement of the π-system between the N-1 and N-2 isomers can be exploited by these interactions, leading to differential retention and successful separation.[3][4]

| Column Chemistry | Primary Interaction Mechanism | Suitability for Benzotriazole Isomers |

| Standard C18 | Hydrophobic (Van der Waals) | Low |

| Phenyl-Hexyl | Mixed-Mode: Hydrophobic + π-π Interactions | High (Recommended) |

| Biphenyl | Mixed-Mode: Hydrophobic + enhanced π-π Interactions | High (Excellent Alternative) |

| Pentafluorophenyl (F5) | Mixed-Mode: Hydrophobic, π-π, Dipole-Dipole | Good (Worth testing) |

Step 2: Optimize the Mobile Phase Composition

Once you have a suitable column, fine-tune the mobile phase to maximize the unique interactions offered by the stationary phase.

-

Organic Modifier: Methanol vs. Acetonitrile

-

Start with Methanol: For separations on phenyl-based columns, methanol is often the preferred organic modifier. Acetonitrile, having π-electrons itself, can interfere with the π-π interactions between the analyte and the stationary phase.[5][6][7][8] Methanol lacks π-electrons and therefore enhances these crucial interactions, often leading to better selectivity for aromatic isomers.[5][7][8]

-

Test Acetonitrile: While methanol is preferred, it is still worthwhile to test acetonitrile. It is a slightly stronger solvent and can sometimes provide a different, and occasionally better, selectivity profile.[9]

-

-

Mobile Phase pH

-

Understanding pKa: Benzotriazole is a weak acid with a pKa of approximately 8.2.[10][11] This means it is largely neutral in acidic and neutral mobile phases.

-

Recommendation: Start with a neutral or slightly acidic pH (e.g., pH 3.0 to 7.0). Using a buffer like 10-20 mM phosphate or formate at a pH well away from the pKa (e.g., pH 3.5) will ensure consistent analyte ionization state and reproducible retention times.

-

Step 3: Refine Separation with Temperature and Gradient

-

Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity for closely eluting peaks, although it will also increase backpressure. It is worth evaluating temperatures in the range of 25-40°C.

-

Gradient: If using a gradient elution, make it shallower. A slower change in the organic solvent concentration over the elution window of the isomers will give them more time to interact with the stationary phase, thereby improving resolution.

Caption: C18 relies on one mechanism, while Phenyl-Hexyl adds π-π interactions.

Q3: I have some separation now, but my peaks are broad and tailing. What are the likely causes and solutions?

A3: Troubleshooting Poor Peak Shape

Poor peak shape can undermine even a selective method. Here are common causes and their solutions:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing | Secondary Silanol Interactions: Residual, un-capped silanols on the silica surface can interact with the basic nitrogen atoms of the benzotriazole ring, causing tailing. | - Ensure you are using a modern, base-deactivated column.- Lower the mobile phase pH to ~2.5-3.0 with 0.1% formic or phosphoric acid to suppress silanol activity.[12][13]- Add a competitive base (e.g., triethylamine) to the mobile phase in very low concentrations (consult column manufacturer's guidelines). |

| Column Overload: Injecting too much sample mass can saturate the stationary phase. | - Reduce the injection volume or the concentration of your sample. | |

| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. | - Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. |

| Column Contamination/Age: A dirty or old column will lose efficiency. | - Flush the column with a strong solvent (consult manufacturer's instructions).[14]- If performance does not improve, replace the column. | |

| Split Peaks | Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can distort the peak. | - Dissolve and inject your sample in the initial mobile phase whenever possible.- If you must use a stronger solvent, inject the smallest possible volume. |

| Column Void/Damage: A void at the head of the column can cause the sample band to split. | - This is often irreversible. Try back-flushing the column at a low flow rate.[14]- If the problem persists, the column must be replaced. |

Q4: Can you provide a validated starting method for separating 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers?

A4: Recommended Starting Protocol

This protocol is a robust starting point based on the principles discussed. It is designed to maximize the chances of initial success, but further optimization based on your specific results is encouraged.

Experimental Protocol: HPLC Method for Benzotriazole Isomer Separation

| Parameter | Recommended Condition | Rationale |

| Column | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm | Provides π-π interaction mechanism crucial for isomer selectivity.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent protonation state and minimize silanol interactions. |

| Mobile Phase B | Methanol | Preferred over acetonitrile to enhance π-π interactions with the phenyl stationary phase.[5][7] |

| Gradient | 50% B to 80% B over 15 minutes | A relatively shallow gradient to maximize resolution. Adjust starting/ending % and slope based on initial results. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate; adjust as needed based on column dimensions and particle size. |

| Column Temp. | 30 °C | A controlled temperature ensures retention time stability. |

| Detection (UV) | 254 nm or 280 nm | Benzotriazoles have strong UV absorbance in this region. Perform a UV scan for optimal wavelength. |

| Injection Vol. | 5 µL | Start with a low volume to prevent overload. |

| Sample Diluent | 50:50 Water:Methanol (or initial mobile phase conditions) | Ensures compatibility with the mobile phase to maintain good peak shape. |

References

-

Taylor & Francis Online. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.

-

SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. H&E Publishing. Retrieved from [Link]

-

MicroSolv. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

-

ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

-

Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

-

Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

-

Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

-

Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

-

Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better? Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Retrieved from [Link]

-

Chromatography Forum. (2019). Phenyl HPLC Columns. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]

-

ISU ReD. (n.d.). Electron Affinity Equilibrium Studies of N1-and N2-Phenyltriazole Isomers. Retrieved from [Link]

-

Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

Welch Materials. (n.d.). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

-

PubMed. (n.d.). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. agilent.com [agilent.com]

- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]

- 8. researchgate.net [researchgate.net]

- 9. Acetonitrile vs methanol - Best HPLC mobile phase? - VIDEO [axionlabs.com]

- 10. Benzotriazole - Wikipedia [en.wikipedia.org]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Phenyl HPLC Columns - Chromatography Forum [chromforum.org]

- 14. agilent.com [agilent.com]

- 15. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]

Validation & Comparative

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Benzotriazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their wide-ranging pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of various substituents to the benzotriazole core allows for the fine-tuning of its biological and physicochemical properties. This guide provides a comparative analysis of the spectroscopic data of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, a promising scaffold in medicinal chemistry, with its parent compound and related analogs. Through an in-depth examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, we will delineate the structural nuances imparted by the cyclopentyl and fluorine substituents.

The Foundational Scaffold: Spectroscopic Profile of 1H-Benzotriazole

Before delving into the substituted derivatives, it is crucial to understand the spectroscopic signature of the parent molecule, 1H-Benzotriazole. This baseline provides a reference for interpreting the more complex spectra of its analogs.

NMR Spectroscopy of 1H-Benzotriazole

Due to tautomerism and rapid proton exchange at room temperature, the ¹H NMR spectrum of 1H-benzotriazole typically displays two multiplets in the aromatic region.[3] The protons on C4 and C7 are equivalent, as are the protons on C5 and C6, leading to a simplified spectrum.

-

¹H NMR (CDCl₃, 300 MHz): δ ~7.95 (m, 2H), ~7.45 (m, 2H).[4]

-

¹³C NMR (CDCl₃, 75 MHz): δ ~132.5 (C4, C7), ~124.0 (C5, C6), ~145.0 (C3a, C7a). Note that the quaternary carbons exhibit distinct chemical shifts.

Mass Spectrometry of 1H-Benzotriazole

Electron ionization mass spectrometry (EI-MS) of 1H-benzotriazole shows a prominent molecular ion peak.

-

MS (EI): m/z (%) = 119 (M⁺, 100), 91, 64.[5] The molecular weight of 1H-benzotriazole is 119.12 g/mol .[5][6]

Infrared (IR) Spectroscopy of 1H-Benzotriazole

The IR spectrum of 1H-benzotriazole is characterized by several key absorption bands.

-

IR (KBr, cm⁻¹): ~3100-2600 (broad, N-H stretching, indicative of hydrogen bonding), ~1615 (C=C stretching), ~1210 (N-N=N stretching).[7]

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of benzotriazole derivatives.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation of Benzotriazole Derivatives.

Comparative Analysis: The Influence of Cyclopentyl and Fluoro Substituents

The introduction of a cyclopentyl group at the N1 position and a fluorine atom at the C6 position on the benzotriazole ring is expected to induce significant and predictable changes in the spectroscopic data.

1-Cyclopentyl-1,2,3-benzotriazole: The Effect of N-Alkylation

Attaching a cyclopentyl group to the N1 nitrogen atom breaks the symmetry of the benzotriazole ring, leading to four distinct aromatic proton signals. The aliphatic protons of the cyclopentyl group will also be present.

-

Expected ¹H NMR:

-

Aromatic region (δ 7.0-8.0): Four distinct signals, likely multiplets or doublets of doublets, corresponding to the four aromatic protons. The proton at C4 is expected to be the most deshielded due to its proximity to the triazole ring.

-

Aliphatic region (δ 1.5-5.0): A multiplet for the methine proton on the cyclopentyl ring attached to the nitrogen (N-CH), and multiplets for the methylene protons.

-

-

Expected ¹³C NMR:

-

Aromatic region: Six distinct signals for the aromatic carbons.

-

Aliphatic region: Signals corresponding to the carbons of the cyclopentyl ring. The N-CH carbon will be the most downfield.

-

-

Expected MS: The molecular weight will increase by the mass of the cyclopentyl group (69.1 g/mol ). The molecular ion peak is expected at m/z = 188.

-

Expected IR: The broad N-H stretch will be absent. The spectrum will show C-H stretching vibrations for the aliphatic cyclopentyl group around 2950-2850 cm⁻¹.

6-Fluoro-1H-benzotriazole: The Impact of Halogenation

The introduction of a highly electronegative fluorine atom at the C6 position will significantly influence the electronic environment of the aromatic ring.

-

Expected ¹H NMR: The fluorine atom will cause splitting of the signals of nearby protons. The proton at C5 and C7 will show coupling to the fluorine atom (H-F coupling). The symmetry is broken, so three distinct aromatic proton signals are expected.

-

Expected ¹⁹F NMR: A single resonance will be observed for the fluorine atom, likely coupled to the adjacent protons.

-

Expected ¹³C NMR: The carbon attached to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring will also exhibit smaller couplings.

-

Expected MS: The molecular weight will increase by the mass of fluorine minus hydrogen (18.0 g/mol ). The molecular ion peak is expected at m/z = 137.

-

Expected IR: The C-F stretching vibration is expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Predicted Spectroscopic Data for 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

By combining the effects of both the cyclopentyl and fluoro substituents, we can predict the key spectroscopic features of the target molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key ¹H NMR Signals (δ, ppm) | Predicted Key ¹³C NMR Signals (δ, ppm) | Predicted Key IR Bands (cm⁻¹) |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | ~7.95 (m, 2H), ~7.45 (m, 2H) | ~132.5, ~124.0, ~145.0 | ~3100-2600 (N-H), ~1615 (C=C) |

| 1-Cyclopentyl-1,2,3-benzotriazole | C₁₁H₁₃N₃ | 187.24 | Aromatic: 4 distinct signals; Aliphatic: N-CH & CH₂ multiplets | Aromatic: 6 distinct signals; Aliphatic: Cyclopentyl signals | ~2950-2850 (C-H aliph.), ~1610 (C=C) |

| 6-Fluoro-1H-benzotriazole | C₆H₄FN₃ | 137.11 | 3 distinct aromatic signals with H-F coupling | C-F signal with large ¹JCF | ~3100-2600 (N-H), ~1610 (C=C), ~1300-1000 (C-F) |

| 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole | C₁₁H₁₂FN₃ | 205.23 | Aromatic: 3 distinct signals with H-F coupling; Aliphatic: N-CH & CH₂ multiplets | Aromatic: 6 distinct signals, C-F with large ¹JCF; Aliphatic: Cyclopentyl signals | ~2950-2850 (C-H aliph.), ~1610 (C=C), ~1300-1000 (C-F) |

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: If applicable, acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the fluorine frequency.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile and thermally stable compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural characterization of novel compounds like 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole relies on a multi-faceted spectroscopic approach. By systematically comparing the spectral data with that of simpler, related compounds, the specific contributions of each substituent can be discerned. The predicted spectroscopic data in this guide serves as a valuable reference for researchers working on the synthesis and characterization of new benzotriazole derivatives, facilitating more efficient and accurate structural elucidation in the pursuit of new therapeutic agents.

References

-

Zhu, X. et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. [Link]

-

Alvarez-Sarandes, R. et al. (2015). Double addition of azoles to glyoxal: Characterization of the bis-adducts and theoretical study of their structure. RSC Advances, 5(92), 75239-75250. [Link]

-

Katritzky, A. R. et al. (2008). 1,2,3-Triazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 441-541). Elsevier. [Link]

-

Patel, N. B. et al. (2012). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioorganic & Medicinal Chemistry Letters, 22(14), 4749-4755. [Link]

-

Di Micco, S. et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 146, 546-560. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

-

van Leerdam, J. A. et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(10), 1735-1742. [Link]

-

NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1). Substance Registry Services. Retrieved from [Link]

-

Sheina, L. V. et al. (2018). Estimation of electrostatic and covalent contributions to the enthalpy of H-bond formation in H-complexes of 1,2,3-benzotriazole with proton-acceptor molecules by IR spectroscopy and DFT calculations. Journal of Molecular Structure, 1157, 46-54. [Link]

-

NIST. (n.d.). 1H-Benzotriazole IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Shi, F. et al. (2013). Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 15(1), 146-149. [Link]

-

Claramunt, R. M. et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5081. [Link]

-

Avhad, K. C. et al. (2020). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science, 6(3), 325-336. [Link]

-

Huntscha, S. et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(16), 9396-9405. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzotriazol-1-yl(cyclopropyl)methanone. PubChem Compound Database. Retrieved from [Link]

-

Sharma, S. et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963695. [Link]

-

Mathur, S. P. et al. (2008). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry, 20(1), 223-226. [Link]

-

PubChem. (n.d.). 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

-

Carpinteiro, I. et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1338, 20-27. [Link]

-

Badawi, H. M. et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

-

Avhad, K. C. et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications » Growing Science [growingscience.com]

- 3. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1H-Benzotriazole [webbook.nist.gov]

- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Benzotriazole [webbook.nist.gov]

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals.